molecular formula C11H11Cl2N5O3S B3532812 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(1H-1,2,4-triazol-5-yl)acetamide

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(1H-1,2,4-triazol-5-yl)acetamide

Cat. No.: B3532812
M. Wt: 364.2 g/mol
InChI Key: JJYQDEITFFEUOO-UHFFFAOYSA-N
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Description

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(1H-1,2,4-triazol-5-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group, a sulfonyl-methylamino group, and a triazolyl-acetamide moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(1H-1,2,4-triazol-5-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 5 positions.

    Sulfonylation: The dichlorophenyl intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Amination: The sulfonyl intermediate undergoes a reaction with methylamine to form the sulfonyl-methylamino group.

    Triazole formation: The final step involves the reaction of the sulfonyl-methylamino intermediate with a triazole derivative to form the triazolyl-acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions (temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(1H-1,2,4-triazol-5-yl)acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(1H-1,2,4-triazol-5-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor binding: It may interact with cellular receptors, modulating their activity.

    Signal transduction: The compound can influence signaling pathways within cells, affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-dichlorophenyl)sulfonyl-methylamino]-N-(1H-1,2,4-triazol-5-yl)acetamide
  • 2-[(2,5-dichlorophenyl)sulfonyl-ethylamino]-N-(1H-1,2,4-triazol-5-yl)acetamide
  • 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(1H-1,2,3-triazol-4-yl)acetamide

Uniqueness

The uniqueness of 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(1H-1,2,4-triazol-5-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from similar compounds with slight variations in structure.

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N5O3S/c1-18(5-10(19)16-11-14-6-15-17-11)22(20,21)9-4-7(12)2-3-8(9)13/h2-4,6H,5H2,1H3,(H2,14,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYQDEITFFEUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC=NN1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(1H-1,2,4-triazol-5-yl)acetamide
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2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(1H-1,2,4-triazol-5-yl)acetamide
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2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(1H-1,2,4-triazol-5-yl)acetamide
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2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(1H-1,2,4-triazol-5-yl)acetamide
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2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(1H-1,2,4-triazol-5-yl)acetamide
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2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(1H-1,2,4-triazol-5-yl)acetamide

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